Butylparaben

Antifungal MIC Preservative Efficacy

Butylparaben (CAS 94-26-8) offers superior broad-spectrum antimicrobial efficacy in low-water formulations (O/W < 0.3) with an MIC of 1.0-2.0 mM against fungi. This high-purity material complies with EU cosmetic limits (≤0.14%) and FDA allowances (≤0.8%), making it a reliable choice for preservative systems. Buy Butylparaben in bulk with competitive pricing and global shipping.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 94-26-8
Cat. No. B1668127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButylparaben
CAS94-26-8
Synonymsutyl-p-hydroxybenzoate
butylparaben
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=CC=C(C=C1)O
InChIInChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7,12H,2-3,8H2,1H3
InChIKeyQFOHBWFCKVYLES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 1 kg / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 63 °F (NTP, 1992)
Crystalline powder;  solubility in water: approx 1:125 /Butylparaben calcium salt/
Crystalline powder;  solubility in water: approx 1:110 /Butylparaben magnesium salt/
In water, 2.07X10+2 mg/L at 20 °C
Very slightly soluble in water
SOLUBILITY IN WATER: 0.15 G/100 G @ 80 °C
Slightly soluble in carbon tetrachloride;  soluble in ethanol
For more Solubility (Complete) data for BUTYLPARABEN (7 total), please visit the HSDB record page.
0.207 mg/mL at 20 °C
insoluble in water;  soluble in ether, acetone and propylene glycol, slightly soluble in oils
soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Butylparaben (CAS 94-26-8) Procurement Guide: Baseline Properties and Paraben Class Overview


Butylparaben (butyl 4-hydroxybenzoate, CAS 94-26-8) is an alkyl ester of p-hydroxybenzoic acid within the paraben family, functioning as a broad-spectrum antimicrobial preservative in cosmetics, pharmaceuticals, and food products [1]. Its antimicrobial activity increases with alkyl chain length, positioning it as a more potent preservative than its shorter-chain homologs methyl-, ethyl-, and propylparaben [2]. This increased potency is accompanied by lower water solubility (0.02 g/100 mL at 25°C), which directly influences formulation strategy and selection criteria relative to other in-class options [3].

Why Generic Paraben Substitution Fails: Critical Differentiators for Butylparaben (CAS 94-26-8) Selection


Within the paraben class, antimicrobial potency, estrogenic activity, hydrolytic stability, and solubility vary systematically with alkyl chain length, making direct substitution without reformulation inadvisable [1]. Butylparaben exhibits a distinct profile: it demonstrates higher antimicrobial efficacy (lower MIC values) against both fungi and Gram-positive bacteria compared to methyl- and ethylparaben, but also shows greater susceptibility to plasma hydrolysis (50% degradation in 24 hours vs. 95% stability for methylparaben) [2][3]. Additionally, butylparaben's estrogenic potency is approximately 10,000-fold less than 17β-estradiol, yet it is the most estrogenic among commonly used parabens, a factor that has driven divergent regulatory thresholds across jurisdictions [4]. These interdependent performance characteristics mean that substituting butylparaben with methylparaben or propylparaben will alter both preservation efficacy and safety profile, requiring quantitative justification for any procurement or formulation change.

Butylparaben (CAS 94-26-8) Quantitative Differentiation Evidence: Comparator-Based Selection Data


Antifungal Efficacy: Butylparaben vs. Methylparaben MIC Comparison in Mycotoxigenic Fungi

In a head-to-head minimum inhibitory concentration (MIC) study against mycotoxigenic Aspergillus, Fusarium, and Penicillium species, butylparaben demonstrated complete mycelial inhibition at 1.0–2.0 mM, whereas methylparaben required 3.5 to >4.0 mM for equivalent effect, establishing butylparaben as approximately 2- to 4-fold more potent on a molar basis [1].

Antifungal MIC Preservative Efficacy Mycotoxigenic Fungi

Estrogenic Activity Ranking: Butylparaben vs. Propylparaben, Ethylparaben, and Methylparaben

In an in vitro yeast-based estrogen assay, the four most widely used parabens were all weakly estrogenic, with butylparaben exhibiting the highest relative potency. Butylparaben was 10,000-fold less potent than 17β-estradiol, but its activity exceeded that of propylparaben, ethylparaben, and methylparaben in rank order: butylparaben > propylparaben > ethylparaben ≈ methylparaben [1]. This rank-order finding has been corroborated in ERα reporter cell line assays [2].

Endocrine Disruption Estrogenicity Safety Assessment In Vitro Assay

Plasma Stability and Hepatic Hydrolysis: Butylparaben vs. Methylparaben and Ethylparaben

Comparative stability studies in human plasma reveal a marked difference: methylparaben and ethylparaben remained 95% intact after 24 hours, whereas propylparaben, butylparaben, and benzylparaben concentrations decreased by 50% under identical conditions, indicating significantly faster plasma hydrolysis for longer-chain parabens [1]. In human liver microsomes, hydrolysis half-lives (t₁/₂) increased with chain length: 22 minutes for methylparaben versus 87 minutes for butylparaben, suggesting differential hepatic clearance rates [1].

Metabolism Hydrolysis Plasma Stability Toxicokinetics

Water Solubility and Formulation Capacity: Butylparaben vs. Methylparaben, Ethylparaben, and Propylparaben

Water solubility decreases systematically with increasing alkyl chain length across the paraben series. At 25°C, reported solubilities are: methylparaben 0.25 g/100 mL, ethylparaben 0.17 g/100 mL, propylparaben 0.05 g/100 mL, and butylparaben 0.02 g/100 mL [1]. This solubility hierarchy dictates preservative selection based on oil/water partitioning: butylparaben is most efficient at low oil fractions, while methylparaben is optimal at very high oil fractions [2].

Solubility Formulation Preservative Capacity Physicochemical Properties

pH-Dependent Activity Profile: Butylparaben Potassium Salt vs. Neutral to Alkaline Conditions

The potassium salt of butylparaben exhibited superior antimicrobial breadth under acidic conditions: at pH 4–6, it was active against more test organisms than at pH 7–8 [1]. This pH-dependent efficacy is characteristic of parabens, which lose activity at alkaline pH due to ionization to the inactive salt form—at pH 8, approximately half of the paraben is dissociated [2].

pH Dependence Antimicrobial Spectrum Potassium Salt Formulation pH

Butylparaben (CAS 94-26-8) Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Low-Water-Activity, Oil-Rich Cosmetic and Topical Pharmaceutical Formulations

In formulations with low oil fractions (oil/water ratio < 0.3), butylparaben is the most efficient single paraben preservative due to its favorable oil-water partitioning [1]. Its low water solubility (0.02 g/100 mL) is less limiting in oil-continuous or low-water systems, where its high antimicrobial potency (MIC 1.0–2.0 mM against fungi) enables effective preservation at concentrations below 0.14%—the EU regulatory maximum for butylparaben in leave-on cosmetics [2][3].

Acidic Formulations (pH 4–6) Requiring Broad-Spectrum Preservation

Butylparaben (particularly as the potassium salt) demonstrates its broadest antimicrobial spectrum against bacteria, yeast, and mold at pH 4–6 [1]. This pH range aligns with many skin care and hair care products formulated to match skin's natural acid mantle. At pH > 7, activity diminishes due to ionization (~50% inactive at pH 8), making butylparaben a suboptimal choice for neutral-to-alkaline formulations unless used in combination with other preservatives [2].

Paraben Combination Systems Targeting Synergistic Antifungal Activity

Butylparaben in equimolar combination with other parabens (particularly propylparaben) produces synergistic antifungal effects against mycotoxigenic Aspergillus, Fusarium, and Penicillium species, enabling lower total paraben concentrations than single-component systems [1]. This synergy is most pronounced against Fusarium graminearum and Penicillium aurantiogriseum, making butylparaben-containing combinations valuable for products at elevated risk of fungal contamination, such as botanical extracts and natural-ingredient formulations.

Regulated Markets Requiring Strict Documentation of Estrogenic Potency

Butylparaben's estrogenic activity (10,000-fold less than 17β-estradiol but highest among common parabens) is well-characterized in peer-reviewed literature, providing a robust data package for regulatory submissions [1]. In jurisdictions with divergent restrictions—EU limit 0.14% individual / 0.19% total for butyl- and propylparaben combined vs. FDA allowance up to 0.8% in combination—this documented potency profile supports compliant use levels and facilitates comparative safety assessments against alternative preservative systems [2].

Technical Documentation Hub

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